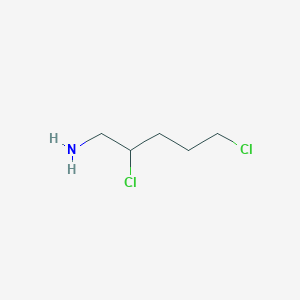

2,5-dichloropentan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloropentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c6-3-1-2-5(7)4-8/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAUCDBUVPJWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CN)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2,5 Dichloropentan 1 Amine

Intramolecular Cyclization Pathways

The spatial arrangement of the reactive functional groups in 2,5-dichloropentan-1-amine makes it a prime candidate for intramolecular reactions, leading to the formation of various nitrogen-containing heterocyclic structures. These cyclization reactions are fundamental in synthesizing important chemical scaffolds.

Formation of Nitrogen Heterocycles (e.g., Pyrroles, Carbazoles, Piperidones)

The formation of nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. researchgate.net The structure of 2,5-dichloropentan-1-amine allows for intramolecular nucleophilic attack by the amine group on the carbon atoms bearing the chlorine substituents. This can lead to the formation of five or six-membered rings. For instance, an intramolecular cyclization could theoretically produce substituted piperidines, which are prevalent in numerous bioactive natural products and pharmaceuticals. kcl.ac.uk The synthesis of piperidines can be achieved through various methods, including the cyclization of amino alcohols or the reaction of dihalides with primary amines. organic-chemistry.org

While the direct formation of pyrroles or carbazoles from 2,5-dichloropentan-1-amine is less direct, multistep synthetic sequences involving this compound as a starting material could lead to such aromatic heterocycles. For example, subsequent oxidation or elimination reactions following an initial cyclization could generate the desired unsaturated ring systems. The synthesis of nitrogen heterocycles often involves metal-catalyzed reactions to facilitate C-N bond formation. mdpi.com

Enamine Formation and Subsequent Intramolecular Reactions (e.g., Michael Additions)

Enamines are versatile nucleophilic intermediates in organic synthesis, typically formed from the reaction of a secondary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org They are the nitrogen analogues of enols and are more nucleophilic due to the electron-donating nature of the nitrogen atom. makingmolecules.com As 2,5-dichloropentan-1-amine is a primary amine, it would react with a ketone or aldehyde to form an imine under mildly acidic conditions. libretexts.orgyoutube.com

For 2,5-dichloropentan-1-amine to participate in enamine chemistry, it would first need to be converted into a secondary amine, for example, through alkylation. Once formed, an enamine derived from a modified 2,5-dichloropentan-1-amine could undergo intramolecular reactions. A key reaction of enamines is the Michael addition, where the nucleophilic enamine attacks an α,β-unsaturated carbonyl compound. masterorganicchemistry.commakingmolecules.com An intramolecular Michael addition could occur if the molecule also contained an α,β-unsaturated system, leading to the formation of a new ring.

The mechanism of enamine formation involves the initial nucleophilic addition of the secondary amine to the carbonyl group, followed by dehydration to form the C=C double bond of the enamine. libretexts.org The entire process is reversible and is typically catalyzed by acid. libretexts.org

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 2,5-dichloropentan-1-amine is a key center of reactivity, acting as a potent nucleophile.

Amination Processes

The lone pair of electrons on the nitrogen atom allows it to participate in a variety of amination reactions, which involve the formation of new carbon-nitrogen bonds. researchgate.net The nucleophilicity of amines generally correlates with their basicity, though steric factors can play a role. masterorganicchemistry.com

The primary amine of 2,5-dichloropentan-1-amine can react with various electrophiles:

Alkylation: Reaction with alkyl halides (R-X) would lead to the formation of secondary and tertiary amines. This reaction proceeds via nucleophilic substitution.

Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) would yield amides. This is a common method for protecting amine groups or for synthesizing more complex molecules.

Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which can then be reduced in situ to a secondary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN). youtube.comgoogle.com

These amination processes are fundamental in building more complex molecular architectures from the 2,5-dichloropentan-1-amine scaffold.

Halogen Atom Reactivity and Substitutions

The two chlorine atoms in 2,5-dichloropentan-1-amine are located at positions 2 and 5, making them susceptible to nucleophilic substitution reactions. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles.

These substitution reactions can be used to introduce a wide variety of functional groups into the molecule. The reactivity of the chlorine atoms allows for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and other carbon-heteroatom bonds. The specific conditions (solvent, temperature, nature of the nucleophile) will determine the outcome of the reaction, with SN2 mechanisms being typical for primary and secondary alkyl halides.

Table 2: Potential Nucleophilic Substitution Reactions of 2,5-Dichloropentan-1-amine

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OR) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) |

Derivatization and Functionalization Strategies

The presence of multiple reactive sites allows for a range of derivatization and functionalization strategies to be employed with 2,5-dichloropentan-1-amine. These strategies are pivotal in the synthesis of more complex molecules, including various heterocyclic systems.

Synthesis of Substituted Benzimidazole (B57391) Derivatives

Substituted benzimidazoles are a class of heterocyclic compounds with significant importance in medicinal chemistry. mdpi.comresearchgate.netsemanticscholar.org One synthetic approach to novel benzimidazole derivatives can involve the reaction of 2,5-dichloropentan-1-amine with an o-phenylenediamine (B120857) derivative. This reaction proceeds via a nucleophilic substitution mechanism, where the amino groups of o-phenylenediamine act as nucleophiles, displacing the chlorine atoms of the dichloropentanamine. tsijournals.comresearchgate.net

The initial step is the N-alkylation of the o-phenylenediamine. The reaction of o-phenylenediamine with halogenated compounds can lead to the formation of the benzimidazole core. researchgate.net In a plausible reaction sequence, one of the amino groups of o-phenylenediamine attacks one of the chlorinated carbons of 2,5-dichloropentan-1-amine. This is followed by an intramolecular cyclization, where the second amino group of the o-phenylenediamine displaces the remaining chlorine atom, or a subsequent intermolecular reaction can occur. A common method for benzimidazole synthesis is the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgnih.gov However, the use of dihaloalkanes offers an alternative route to fused ring systems. The reaction between an o-phenylenediamine and a dihaloalkane can lead to the formation of a new heterocyclic ring fused to the benzimidazole structure.

A representative reaction scheme is the condensation of an o-phenylenediamine with a dihaloalkane, which can lead to the formation of a seven-membered ring fused to the benzene (B151609) ring of the starting diamine. In the context of 2,5-dichloropentan-1-amine, the reaction with o-phenylenediamine could potentially lead to a substituted piperidine (B6355638) ring fused to a benzimidazole system after subsequent cyclization and rearrangement.

Table 1: Plausible Reaction Parameters for Benzimidazole Derivative Synthesis

| Parameter | Condition |

| Reactants | 2,5-Dichloropentan-1-amine, o-Phenylenediamine |

| Solvent | Toluene, Chloroform |

| Catalyst | Base (e.g., Cs₂CO₃, NaH) |

| Temperature | 140 °C |

| Reaction Time | 24 h |

This table presents plausible conditions based on analogous reactions and is for illustrative purposes.

Preparation of Thietane (B1214591) Derivatives from Halogenated Precursors

Thietanes are four-membered sulfur-containing heterocyclic compounds that are of interest in medicinal chemistry and materials science. beilstein-journals.org A common and effective method for the synthesis of the thietane ring is the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, which proceeds via a double nucleophilic displacement. beilstein-journals.orgchem-soc.si

This strategy is directly applicable to 2,5-dichloropentan-1-amine for the synthesis of a substituted thietane. The reaction involves treating the dichlorinated compound with a nucleophilic sulfur reagent, such as sodium sulfide (Na₂S) or potassium sulfide (K₂S). The sulfide ion acts as a dinucleophile, sequentially displacing both chloride ions in an intramolecular fashion to form the four-membered thietane ring.

A closely related synthesis has been reported for 1-(thietan-2-yl)ethan-1-ol from 3,5-dichloropentan-2-ol. beilstein-journals.org In this established procedure, the dichlorinated alcohol is treated with potassium sulfide, resulting in the formation of the thietane ring with a 65% yield. The reaction mechanism involves the formation of a thiolate intermediate after the first substitution, which then undergoes an intramolecular S(_N)2 reaction to displace the second chlorine atom and close the ring. A similar outcome is expected for the reaction of 2,5-dichloropentan-1-amine.

Table 2: Synthesis of 1-(Thietan-2-yl)ethan-1-ol from a Dichlorinated Precursor

| Starting Material | Reagent | Product | Yield | Reference |

| 3,5-Dichloropentan-2-ol | K₂S | 1-(Thietan-2-yl)ethan-1-ol | 65% | beilstein-journals.org |

This established reaction provides a strong basis for the synthesis of the corresponding amino-substituted thietane from 2,5-dichloropentan-1-amine. The primary amine group at position 1 would likely be retained in the final product, yielding (thietan-2-yl)methanamine or a related isomer depending on the precise cyclization pathway.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloropentan 1 Amine

Conformational Analysis and Stability

The presence of multiple rotatable bonds in 2,5-dichloropentan-1-amine gives rise to a complex potential energy surface with numerous possible conformers. The stability of these conformers is dictated by a delicate balance of steric and electronic interactions.

Computational studies on molecules analogous to 2,5-dichloropentan-1-amine, such as 1,1-dihalogeno-pentan-1-amines, have effectively utilized Density Functional Theory (DFT) methods, like the B3LYP functional with a 6-31++G(d,p) basis set, to investigate conformational isomers. researchgate.net Similar methodologies can be applied to 2,5-dichloropentan-1-amine to explore its various conformers in the gas phase and in different solvents. researchgate.net By systematically rotating the dihedral angles of the carbon backbone, a comprehensive set of conformers can be generated and their energies minimized to identify the most stable structures. acs.org

Time-Dependent DFT (TD-DFT) is a powerful tool for studying the electronic excited states of molecules. researchgate.netd-nb.info For 2,5-dichloropentan-1-amine, TD-DFT calculations would be instrumental in predicting its UV-Vis absorption spectra, providing information on the electronic transitions between molecular orbitals. researchgate.net

Table 1: Illustrative Relative Energies of 2,5-Dichloropentan-1-amine Conformers

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Methanol |

| GGG | 0.00 | 0.00 |

| TGG | 0.35 | 0.25 |

| GTG | 0.80 | 0.65 |

| TTG | 1.20 | 1.00 |

| GGT | 1.50 | 1.30 |

| TGT | 1.85 | 1.60 |

| GTT | 2.10 | 1.80 |

| TTT | 2.50 | 2.15 |

Note: This table presents hypothetical data based on trends observed in similar halogenated alkanes to illustrate the expected relative stabilities of different conformers. 'G' denotes a gauche conformation and 'T' denotes a trans conformation around the C-C bonds.

The chlorine atoms at the C2 and C5 positions significantly influence the conformational preferences of 2,5-dichloropentan-1-amine. Halogen substituents introduce both steric bulk and stereoelectronic effects, such as hyperconjugation. beilstein-journals.org In similar chlorinated alkanes, the gauche conformation can be stabilized or destabilized depending on the specific interactions. acs.org The interplay between the electron-withdrawing nature of the chlorine atoms and potential hydrogen bonding with the amine group can lead to specific folded or extended conformations being favored. beilstein-journals.orgmdpi.com The size of the halogen is also a critical factor; however, in the case of dichlorination, the electronic effects often play a more dominant role in determining the conformational equilibrium. beilstein-journals.org

Solvent polarity is known to have a significant impact on the conformational equilibrium of molecules with polar functional groups. acs.orgrsc.orgresearchgate.net For 2,5-dichloropentan-1-amine, moving from a non-polar to a polar solvent is expected to stabilize conformers with a larger dipole moment. The use of continuum solvation models, such as the Polarizable Continuum Model (PCM), in DFT calculations allows for the theoretical investigation of these solvent effects. acs.orgresearchgate.net In polar protic solvents like methanol, the possibility of hydrogen bonding between the solvent and the amine group can further shift the conformational equilibrium towards conformers where the amine group is more solvent-accessible. beilstein-journals.org Generally, the destabilization of conformers with parallel C-Cl dipoles is lessened in polar solvents compared to the gas phase. acs.org

Electronic Structure and Bonding Analysis

The electronic properties of 2,5-dichloropentan-1-amine are key to understanding its reactivity and potential applications.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. irjweb.comwuxibiology.com For 2,5-dichloropentan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons, indicating its nucleophilic character. mdpi.com The LUMO, on the other hand, is likely to be distributed along the carbon-chlorine bonds, specifically at the antibonding σ* orbitals, which would be the sites for nucleophilic attack. beilstein-journals.org The energy and distribution of these frontier orbitals can be effectively calculated using DFT. d-nb.info

The HOMO-LUMO energy gap (bandgap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A larger bandgap implies higher stability and lower reactivity. irjweb.com From the HOMO and LUMO energies, other important quantum chemical descriptors such as chemical hardness (η) and electronegativity (χ) can be calculated. scielo.brunesp.brosti.gov Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution, with harder molecules being less reactive. researchgate.net Electronegativity provides insight into the molecule's ability to attract electrons. arxiv.org These parameters are valuable for rationalizing the chemical behavior of 2,5-dichloropentan-1-amine. osti.gov

Table 2: Calculated Electronic Properties of 2,5-Dichloropentan-1-amine (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -9.50 |

| LUMO Energy | 0.80 |

| HOMO-LUMO Gap (Bandgap) | 10.30 |

| Chemical Hardness (η) | 5.15 |

| Electronegativity (χ) | 4.35 |

Note: This table presents hypothetical data based on calculations for similar molecules to illustrate the expected electronic properties.

Vibrational Spectroscopy Predictions

Computational chemistry provides a powerful lens for predicting and understanding the vibrational properties of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies corresponding to the normal modes of a molecule. globalresearchonline.net These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra and for characterizing specific functional groups within a molecule. For 2,5-dichloropentan-1-amine, computational analysis focuses on identifying characteristic vibrations, particularly those of the primary amine (-NH2) group, which are crucial for its identification and for understanding its chemical behavior.

The primary amine (-NH2) group exhibits several characteristic vibrational modes that are well-defined by computational models. dtic.mil These modes are largely localized to the N-H bonds and the H-N-H angle and are consistently observed in the vibrational spectra of primary amines. colostate.edu Theoretical calculations, often using the Hartree-Fock method or DFT with basis sets like 3-21G or 6-311++G(d,p), can predict the frequencies of these modes with reasonable accuracy. globalresearchonline.netresearchgate.net

The primary amine group has distinct vibrational motions:

N-H Stretching: There are two N-H stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com The asymmetric stretch typically occurs at a higher frequency than the symmetric stretch. For aliphatic primary amines, these bands are predicted in the 3300-3500 cm⁻¹ region. colostate.edurasayanjournal.co.in

Scissoring (Bending): This is an in-plane bending vibration where the H-N-H angle changes, analogous to a pair of scissors. This mode is typically predicted in the 1580-1650 cm⁻¹ range. spectroscopyonline.com

Wagging and Twisting: These are out-of-plane bending motions. The wagging mode involves the NH2 group moving in unison out of the molecular plane, while the twisting mode involves the hydrogens moving in opposite directions relative to the plane. rasayanjournal.co.in The wagging vibration for associated primary amines is often a broad band predicted between 700 and 1000 cm⁻¹. rasayanjournal.co.in

Rocking: This is an in-plane bending motion where the NH2 group rocks back and forth within the H-N-C plane. This vibration is often coupled with other modes and is predicted in the 1125 ± 45 cm⁻¹ range. rasayanjournal.co.in

Computational studies on analogous molecules like 1-pentanamine and other chloro-substituted amines provide a basis for predicting the vibrational frequencies for 2,5-dichloropentan-1-amine. dtic.milresearchgate.net The presence of electronegative chlorine atoms can induce slight shifts in these frequencies compared to an unsubstituted alkane amine.

Table 1: Predicted Characteristic Vibrational Modes for the Primary Amine Group This table presents theoretically predicted frequency ranges for the -NH2 group based on computational studies of analogous primary aliphatic amines. dtic.milcolostate.eduspectroscopyonline.comrasayanjournal.co.in

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | H atoms stretch out of phase | 3400 - 3500 |

| Symmetric N-H Stretch | H atoms stretch in phase | 3300 - 3400 |

| Scissoring (In-plane bend) | H-N-H angle decreases and increases | 1580 - 1650 |

| Rocking (In-plane bend) | NH₂ group rocks within the plane | 1080 - 1170 |

| Wagging (Out-of-plane bend) | NH₂ group moves above and below the plane | 700 - 1000 |

| Twisting (Out-of-plane bend) | H atoms move in opposite directions out of the plane | ~800 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating complex reaction mechanisms at the molecular level. For a molecule like 2,5-dichloropentan-1-amine, theoretical calculations can map out potential energy surfaces for various transformations, helping to identify the most likely reaction pathways. This includes studying reactions involving the amine group, such as enamine formation, as well as reactions at the chlorinated carbon centers.

The generally accepted mechanism proceeds as follows:

Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form a transient iminium ion.

Deprotonation: A base removes a proton from the α-carbon (the carbon adjacent to the nitrogen-bearing carbon), leading to the formation of the neutral enamine. This step is often the rate-determining step. whiterose.ac.uk

Computational modeling allows for the detailed investigation of this pathway. acs.org Researchers can calculate the relative energies of all reactants, intermediates (like the hemiaminal and iminium ion), transition states, and products. ub.edu These calculations can reveal the activation energy for each step, thereby identifying the kinetic bottlenecks of the reaction. Furthermore, computational models can effectively predict how factors such as solvent polarity and the structure of the catalyst influence the reaction rate and the stability of the key enamine intermediate. whiterose.ac.uknih.gov

The two chlorine atoms in 2,5-dichloropentan-1-amine are attached to secondary and primary carbons, respectively, making them potential sites for substitution or elimination reactions. oxfordsciencetrove.com The amine group within the same molecule can act as an internal nucleophile, potentially leading to cyclization reactions (e.g., formation of a substituted pyrrolidine). Such reactions can proceed through different mechanisms, most notably nucleophilic substitution (Sₙ2) or pathways involving radical intermediates. acs.org

Computational chemistry provides a framework to distinguish between these competing mechanisms:

Nucleophilic Substitution (Sₙ2): This pathway involves the direct attack of a nucleophile (such as the internal amine) on the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. savemyexams.com Computational models can calculate the geometry and energy of the pentavalent transition state associated with this mechanism.

Radical Mechanisms (via Single Electron Transfer - SET): An alternative pathway can be initiated by the transfer of a single electron to the molecule, forming a radical anion. This intermediate can then fragment by losing a chloride ion to produce an alkyl radical. acs.org Subsequent steps would lead to the final product.

Theoretical studies can compare the feasibility of these pathways by calculating their respective activation energies and reaction energy profiles. mdpi.com The choice between a nucleophilic and a radical pathway is influenced by the reduction potential of the haloalkane, the nature of the nucleophile, and the solvent. mdpi.com Computational analysis can model these factors to predict which mechanism is kinetically and thermodynamically favored under specific conditions.

Table 2: Conceptual Comparison of Reaction Pathways via Computational Modeling This table conceptually illustrates key parameters that computational models evaluate to differentiate between Sₙ2 and radical SET mechanisms for the reaction of a chloroalkane.

| Parameter | Sₙ2 Mechanism | Radical (SET) Mechanism | Computational Insight |

|---|---|---|---|

| Key Intermediate | None (concerted reaction) | Radical anion, Alkyl radical | Geometry optimization and energy calculation of intermediates. acs.org |

| Transition State | Pentavalent carbon center | Electron transfer transition state; C-Cl bond cleavage | Locating and characterizing transition state structures and their energies (activation barriers). mdpi.com |

| Reaction Coordinate | Nucleophile-Carbon distance vs. Carbon-Leaving Group distance | Electron transfer coordinate; C-Cl bond dissociation | Mapping the minimum energy path on the potential energy surface. |

| Solvent Effects | Highly sensitive to polarity (stabilization of charge in TS) | Sensitive to solvent's ability to stabilize ions and radical ions | Application of implicit or explicit solvent models in calculations. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 2,5-dichloropentan-1-amine serves as a foundational building block for crafting more elaborate molecules. The presence of multiple reactive centers—the nucleophilic primary amine and the two electrophilic carbon atoms bonded to chlorine—allows for sequential or controlled reactions. The chlorine atoms can be displaced through nucleophilic substitution, while the amine group can undergo a wide array of transformations common to primary amines, such as alkylation, acylation, and condensation reactions. nih.gov This multifunctionality makes it a strategic starting material for generating molecular diversity.

The structure of 2,5-dichloropentan-1-amine is particularly amenable to intramolecular cyclization reactions, which are fundamental steps in the synthesis of heterocyclic compounds. rsc.orgfrontiersin.org These resulting heterocyclic scaffolds, such as functionalized pyrrolidines, can serve as crucial intermediates in the multi-step total synthesis of complex natural products and other polycyclic systems. mun.camdpi.com While direct, one-pot synthesis of polycyclic structures from 2,5-dichloropentan-1-amine is not extensively documented, its role as a precursor to key cyclic units is a critical step in building larger, fused-ring systems. The synthesis of N-doped polycyclic aromatic hydrocarbons, for example, often relies on the initial construction of a nitrogen-containing ring followed by further annulation reactions. mdpi.commdpi.com

Heterocyclic compounds form the core of a vast number of pharmaceuticals, and the development of novel synthetic routes to these scaffolds is a cornerstone of medicinal chemistry. frontiersin.orgpreprints.org 2,5-Dichloropentan-1-amine is recognized for its potential as a precursor for drug development, primarily through its ability to form key heterocyclic intermediates. The pyrrolidine (B122466) and piperidine (B6355638) ring systems, which are theoretically accessible from dichlorinated amine precursors, are considered "privileged structures" in drug discovery, appearing in numerous FDA-approved drugs. nih.govusm.edu For instance, the piperidine scaffold is a building block for a wide range of pharmaceuticals, including treatments for central nervous system disorders. usm.edud-nb.info By providing access to uniquely substituted heterocyclic intermediates, 2,5-dichloropentan-1-amine facilitates the exploration of new chemical space for identifying novel therapeutic agents. semanticscholar.org

Table 1: Key Heterocyclic Scaffolds and Their Pharmaceutical Relevance

| Heterocyclic Scaffold | Potential Synthesis Role of Dichlorinated Amines | Examples of Therapeutic Areas |

|---|---|---|

| Pyrrolidine | Intramolecular cyclization of 2,5-dichloropentan-1-amine can yield substituted pyrrolidines. nih.govorganic-chemistry.org | CNS disorders, anticancer, antibacterial, anti-inflammatory. nih.govresearchgate.net |

| Piperidine | Serves as a building block in multi-component reactions or intermolecular condensations. nih.govd-nb.infodiva-portal.org | Analgesics, antipsychotics, antihistamines, anticancer. usm.edud-nb.info |

| Isoindoline | The embedded pyrrolidine ring can be constructed from linear precursors. preprints.org | Anti-inflammatory (e.g., Indoprofen). preprints.org |

Contributions to Heterocyclic Compound Synthesis

The specific arrangement of functional groups in 2,5-dichloropentan-1-amine makes it an ideal candidate for constructing saturated nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their three-dimensional structures. nih.govnih.gov

The most direct synthetic application of 2,5-dichloropentan-1-amine is in the formation of the pyrrolidine ring. nih.gov Through an intramolecular nucleophilic substitution, the terminal amine group (at C1) can attack the carbon bearing a chlorine atom at the 5-position, leading to the formation of a stable, five-membered ring. This cyclization would produce a pyrrolidine ring substituted at the 2-position with a chloromethyl group, a versatile handle for further functionalization. The synthesis of 2,5-disubstituted pyrrolidines is a well-established strategy for creating stereochemically rich molecules. researchgate.netcsic.es

The synthesis of piperidone scaffolds, which are six-membered rings, typically involves different starting materials. For example, N-substituted-4-piperidones can be effectively synthesized through the ring-closing reaction of a primary amine with 1,5-dichloro-3-pentanone. diva-portal.org This highlights the utility of dichlorinated pentane (B18724) derivatives in general for constructing six-membered rings. While direct intramolecular cyclization of 2,5-dichloropentan-1-amine would favor the formation of a five-membered pyrrolidine ring, it could potentially be used as a component in intermolecular reactions or multi-component strategies to build piperidine frameworks. nih.gov

The true value of synthesizing heterocyclic scaffolds lies in their biological activity. frontiersin.orgtaylorfrancis.comresearchgate.net Pyrrolidine and its derivatives are core components of many bioactive natural products and synthetic drugs. nih.gov The pyrrolidine scaffold allows for excellent three-dimensional exploration of pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov For example, various pyrrolidine-2-one derivatives have demonstrated a wide range of pharmacological effects, including antibacterial and anticancer activities. researchgate.net Similarly, piperidine derivatives have been developed as potent σ1 receptor ligands with antiproliferative properties against cancer cell lines. d-nb.info By providing a synthetic route to functionalized pyrrolidines, 2,5-dichloropentan-1-amine serves as a valuable starting point for the development of novel, bioactive heterocyclic compounds. beilstein-journals.orgnih.gov

Table 2: Examples of Bioactive Heterocyclic Compound Classes

| Heterocycle Class | Synthetic Approach | Biological Activity Profile |

|---|---|---|

| Pyrrolidine-2,5-diones | Cyclization of precursors. nih.gov | Anticonvulsant activity. nih.gov |

| (S)-Pyrrolidines | Multi-step synthesis involving pyrrolidine ring formation. nih.gov | CXCR4 receptor antagonists with antimetastatic potential. nih.gov |

| 4-Piperidone Mimics | Condensation reactions involving a piperidone core. diva-portal.org | Curcumin mimics with antiproliferative and anti-inflammatory properties. diva-portal.org |

| 4-(2-Aminoethyl)piperidines | Multi-step synthesis including homologation and amination. d-nb.info | σ1 receptor ligands with antiproliferative effects on cancer cells. d-nb.info |

Potential in Materials Science Applications

Beyond its use in fine chemical and pharmaceutical synthesis, 2,5-dichloropentan-1-amine has noted potential in the production of industrial chemicals and materials. The presence of three distinct reactive sites (one amine and two chloro groups) allows it to function as a monomer, a cross-linking agent, or a functional additive in the synthesis of polymers and other materials.

For example, it could be used in polycondensation reactions, where the amine and chloro groups react to form polyamines or polyamide materials with unique properties conferred by the remaining chlorine substituent. These chlorine atoms could serve as sites for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, thermal stability, or affinity for other substances. While specific, large-scale applications in materials science are not yet widely reported, the fundamental reactivity of 2,5-dichloropentan-1-amine suggests its potential utility in creating functional polymers and specialized materials for various industrial uses. kyoto-u.ac.jp

Surface Functionalization of Nanomaterials (general alkylamine relevance)

While specific research on the use of 2,5-dichloropentan-1-amine for nanomaterial functionalization is not extensively documented, the general relevance of alkylamines in this field is well-established. Alkylamines are commonly employed to modify the surfaces of nanoparticles, thereby altering their physical and chemical properties. nih.govacs.org

The primary amine group of an alkylamine can be used to introduce a positive charge on the nanoparticle surface, which can enhance interactions with negatively charged biological molecules like DNA. mdpi.com Furthermore, the amine group serves as a reactive handle for the covalent attachment of other molecules, such as targeting ligands or imaging agents. nih.gov

The presence of two chlorine atoms in 2,5-dichloropentan-1-amine offers additional possibilities for surface modification. These halogen atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the grafting of the molecule onto surfaces that have nucleophilic sites. nih.gov Alternatively, they can be transformed into other functional groups prior to or after attachment to the nanoparticle. This dual functionality could potentially be exploited to create cross-linked shells on nanoparticles or to introduce multiple functionalities in a single step. The use of halogenated compounds for surface modification is a known strategy to introduce reactive sites for further functionalization. nih.gov

Mechanistic Investigations of Reactions Involving 2,5 Dichloropentan 1 Amine

Characterization of Reaction Intermediates

Reaction intermediates are transient species that exist during the conversion of reactants to products. Their detection and characterization provide critical insights into the reaction pathway.

Enamines are nitrogen analogues of enols and are highly reactive nucleophiles. makingmolecules.com They are typically formed from the reaction of a ketone or aldehyde with a secondary amine. libretexts.org While 2,5-dichloropentan-1-amine is a primary amine and would initially form an imine upon reaction with a carbonyl compound, the resulting imine can tautomerize to an enamine if it possesses an α-hydrogen. makingmolecules.comresearchgate.net This enamine intermediate can then participate in various carbon-carbon bond-forming reactions.

Enamines act as potent nucleophiles, similar to enolates, but have the advantage of being neutral and easier to prepare, which can prevent overreaction issues common with enolates. libretexts.org The general process, known as the Stork enamine reaction, involves three main steps:

Formation of the enamine: The amine reacts with a carbonyl compound in an acid-catalyzed reversible reaction to form the enamine. libretexts.org

Reaction with an electrophile: The nucleophilic enamine attacks an electrophile, such as an alkyl halide or an acyl halide, to form an iminium salt. libretexts.org

Hydrolysis: The iminium salt is hydrolyzed to regenerate the carbonyl group, now functionalized at its α-carbon. libretexts.org

In the context of 2,5-dichloropentan-1-amine, its reaction with a ketone like cyclohexanone (B45756) would first generate an imine. This imine can then tautomerize to form a nucleophilic enamine intermediate. This intermediate is central to organocatalysis and can undergo nucleophilic attack on various electrophiles. makingmolecules.com For instance, in an amine-promoted aldol (B89426) reaction, the enamine attacks an aldehyde, leading to an iminium ion which is then hydrolyzed to release the final product and the amine catalyst. makingmolecules.com The direct structural observation of such enamine intermediates is challenging due to their instability in water, but their existence is a cornerstone of amine catalysis. nih.gov

Detailed Analysis of Reaction Pathways

The specific arrangement of functional groups in 2,5-dichloropentan-1-amine allows for unique and competing reaction pathways, including intramolecular cyclizations and radical functionalizations.

The structure of 2,5-dichloropentan-1-amine, featuring a nucleophilic amine and two electrophilic C-Cl centers, is perfectly suited for intramolecular cyclization. This process involves the nucleophilic amine group attacking one of the carbon atoms bearing a chlorine atom, leading to the formation of a heterocyclic ring. This is a type of intramolecular nucleophilic substitution (S_N2) reaction.

The reaction can proceed via two main pathways, resulting in the formation of either a five-membered or a six-membered ring. The regioselectivity of the cyclization is influenced by kinetic and thermodynamic factors, including the stability of the transition state and the resulting ring structure.

Table 1: Comparison of Intramolecular Cyclization Pathways for 2,5-Dichloropentan-1-amine

| Feature | Pathway A: Attack at C-5 | Pathway B: Attack at C-2 |

| Product | 2-(chloromethyl)piperidine | 5-chloro-2-methylpyrrolidine |

| Ring Size | 6-membered ring (Piperidine) | 5-membered ring (Pyrrolidine) |

| Mechanism | Intramolecular S_N2 reaction where the amine nitrogen attacks the carbon at position 5, displacing a chloride ion. | Intramolecular S_N2 reaction where the amine nitrogen attacks the carbon at position 2, displacing a chloride ion. |

| Kinetic/Thermodynamic Favorability | The formation of five- and six-membered rings is generally favored in intramolecular reactions. The relative rates depend on the specific substrate and reaction conditions. | The formation of five-membered rings is often kinetically faster than six-membered rings (Baldwin's rules). |

Such intramolecular cyclizations are fundamental in synthesis, as seen in cascade reactions like the Prins/Friedel–Crafts cyclization, which proceeds through intermediary carbenium ions to form cyclic structures. beilstein-journals.org Similarly, copper-catalyzed reactions can induce intramolecular nucleophilic attack to generate heterocyclic systems like dihydroquinolines. beilstein-journals.org

Radical reactions provide a powerful method for functionalizing otherwise inert C-H bonds. libretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

A relevant example for amine functionalization is the Hofmann-Löffler-Freytag reaction, which enables the synthesis of pyrrolidines through remote functionalization. libretexts.org A plausible radical chain mechanism for 2,5-dichloropentan-1-amine would proceed as follows:

Initiation: The primary amine is first converted to an N-chloroamine. Homolytic cleavage of the N-Cl bond, often initiated by light or heat, generates a nitrogen-centered radical and a chlorine radical. libretexts.org

Propagation:

The highly reactive nitrogen radical undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). It abstracts a hydrogen atom from the C-5 position of the pentyl chain, which is sterically accessible. This step is highly selective and forms a more stable carbon-centered radical at C-5. chemrxiv.org

The carbon radical at C-5 then attacks the N-chloroamine, abstracting a chlorine atom to form the 5-chloro-1-aminopentane derivative and regenerate the nitrogen radical, which continues the chain.

Cyclization/Termination: In a subsequent step, often under basic conditions, the resulting chloroamine can undergo intramolecular nucleophilic substitution to form a cyclized product, such as 2-methylpiperidine. The chain reaction is terminated by the combination of two radical species. libretexts.org

Radical processes can also be initiated at the C-Cl bonds using reagents like tributyltin hydride (Bu₃SnH) or through photocatalysis, leading to C-C bond formation or other functional group interconversions. libretexts.orgmdpi.com

Catalytic Mechanisms and Their Impact on Selectivity

Catalysis is essential for controlling the selectivity and efficiency of chemical reactions. In the case of 2,5-dichloropentan-1-amine, metal catalysts can selectively activate the amine group or the C-Cl bonds.

Transition metals are widely used to catalyze a variety of transformations involving amines and alkyl halides. researchgate.netrsc.org The choice of metal, ligands, and reaction conditions can precisely direct the reaction toward a desired product, influencing both chemo- and regioselectivity. For a molecule like 2,5-dichloropentan-1-amine, a catalyst can be chosen to selectively functionalize either the amine or one of the C-Cl bonds.

For example, dual catalytic systems that combine a transition metal with a photoredox catalyst have emerged as a powerful tool for C-H activation and other transformations. beilstein-journals.orgbeilstein-journals.org The general mechanism often involves the generation of a radical intermediate via the photocatalyst, which then enters the catalytic cycle of the transition metal. beilstein-journals.org

Table 2: Selected Metal Catalysts and Their Potential Transformations with 2,5-Dichloropentan-1-amine

| Metal Catalyst | Typical Reaction Type | Potential Application with 2,5-Dichloropentan-1-amine |

| Palladium (Pd) | Cross-coupling (e.g., Buchwald-Hartwig, Suzuki, Heck), Carbonylation | Catalyze the coupling of the amine group with aryl halides or the coupling of the C-Cl bonds with various nucleophiles (amines, boronic acids). |

| Copper (Cu) | Ullmann condensation, Click chemistry, C-N bond formation | Facilitate intramolecular cyclization via activation of an azide (B81097) or alkyne precursor, or catalyze coupling reactions at the amine or chloride sites. beilstein-journals.org |

| Rhodium (Rh) | Hydroformylation, C-H activation, Reductive Carbonylation | Could be used for directed C-H functionalization or carbonylation reactions involving the substrate. beilstein-journals.org |

| Nickel (Ni) | Cross-coupling, C-H functionalization | Often used in dual catalytic systems with a photocatalyst for redox-neutral transformations, enabling the functionalization of C-Cl or C-H bonds. beilstein-journals.org |

The mechanism of these catalytic reactions is complex. In a typical Pd-catalyzed cross-coupling reaction, the cycle involves oxidative addition of the alkyl or aryl halide to the Pd(0) catalyst, followed by coordination of the amine, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The ligands on the metal center are crucial for stabilizing the intermediates and promoting the desired reaction pathway.

Role of Organocatalysis and Bifunctional Catalysts

The intramolecular cyclization of a precursor like 2,5-dichloropentan-1-amine to form a substituted piperidine (B6355638) is a type of nucleophilic substitution where the primary amine acts as the nucleophile and the carbon bearing a chlorine atom acts as the electrophilic center. The role of a catalyst in this transformation is to enhance the rate and, crucially in asymmetric catalysis, to control the stereochemical outcome of the reaction. Organocatalysts and bifunctional catalysts achieve this through various modes of activation.

Organocatalytic Strategies:

Organocatalysis in the context of intramolecular N-alkylation often involves the activation of the substrate through non-covalent interactions or the formation of reactive intermediates. For a molecule like 2,5-dichloropentan-1-amine, which possesses both a nucleophilic amino group and electrophilic carbon-chlorine bonds, organocatalysts can play a dual role.

One plausible mechanism involves the use of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid. The catalyst can protonate the amine group, but more strategically, it can activate one of the chloro-substituted carbons towards nucleophilic attack through hydrogen bonding. This interaction would polarize the C-Cl bond, making the carbon atom more electrophilic and facilitating the intramolecular ring-closing step. The chiral environment provided by the catalyst would favor one stereochemical pathway over the other, leading to an enantiomerically enriched piperidine derivative.

Alternatively, a chiral Lewis base organocatalyst, such as a cinchona alkaloid derivative, could be employed. beilstein-journals.org These catalysts can deprotonate the primary amine, increasing its nucleophilicity. The resulting chiral ion pair, consisting of the deprotonated amine and the protonated catalyst, would then be poised for the intramolecular cyclization. The stereochemical outcome would be dictated by the conformation of this ion pair, which is influenced by the chiral scaffold of the organocatalyst. researchgate.netnih.gov

In a related approach, the intramolecular aza-Michael reaction, which can be catalyzed by primary or secondary amine organocatalysts, provides a useful analogy. beilstein-journals.orgresearchgate.net While 2,5-dichloropentan-1-amine itself is not an α,β-unsaturated system, the principles of enamine and iminium ion catalysis are central to many organocatalytic transformations. For instance, a chiral primary amine catalyst could react with a modified version of the substrate (e.g., if one of the chloro-substituents were replaced by a carbonyl group) to form a chiral iminium ion, which would then undergo an intramolecular reaction.

Bifunctional Catalysts:

Bifunctional catalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor site (like thiourea (B124793) or squaramide moieties) within the same molecule, are particularly effective for controlling the geometry of the transition state in intramolecular reactions. researchgate.net

In the cyclization of a haloamine, a bifunctional thiourea catalyst bearing a tertiary amine group could simultaneously activate both reacting ends of the molecule. The tertiary amine would act as a base, deprotonating the primary amine of the substrate to enhance its nucleophilicity. Concurrently, the thiourea moiety would act as a hydrogen-bond donor, activating the carbon-chlorine bond by withdrawing electron density and stabilizing the developing negative charge on the leaving chloride ion. This dual activation would lower the energy of the transition state and accelerate the reaction.

The rigid and well-defined chiral scaffold of the bifunctional catalyst would orient the substrate in a specific conformation, leading to high levels of stereocontrol. The enantioselectivity of such reactions is often highly dependent on the structure of the catalyst, the solvent, and the reaction temperature.

Illustrative Data from Analogous Systems:

While direct data for 2,5-dichloropentan-1-amine is unavailable, the following table illustrates the effectiveness of organocatalysts in analogous intramolecular cyclizations to form piperidines.

| Substrate (Analogue) | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| N-Boc-5-chloropent-1-en-2-amine | Chiral Phosphoric Acid | CH₂Cl₂ | 0 | 85 | 92 | nih.gov |

| N-Ts-5-bromopent-1-en-2-amine | Cinchona Alkaloid-derived Thiourea | Toluene | -20 | 91 | 95 | researchgate.net |

| N-Cbz-6-iodo-hex-2-en-1-amine | Squaramide-based Bifunctional Catalyst | CHCl₃ | RT | 88 | 97 | mdpi.com |

This table is a representative example based on analogous reactions and does not represent data for 2,5-dichloropentan-1-amine.

The mechanistic understanding of these analogous systems strongly suggests that the application of organocatalysis and bifunctional catalysis to the intramolecular cyclization of 2,5-dichloropentan-1-amine would be a viable strategy for the synthesis of chiral substituted piperidines. The specific choice of catalyst and reaction conditions would be critical in achieving high yields and enantioselectivities, and would require empirical optimization.

Analytical Methodologies for the Characterization of 2,5 Dichloropentan 1 Amine and Its Derivatives in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in 2,5-dichloropentan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2,5-dichloropentan-1-amine.

¹H NMR: In the proton NMR spectrum, the chemical shifts of protons are influenced by their local electronic environment. For 2,5-dichloropentan-1-amine, the protons on carbons adjacent to the electron-withdrawing chlorine and amine groups are expected to be deshielded and appear at a lower field (higher ppm value). libretexts.org The protons of the amine group itself can appear over a broad range, typically between 0.5-5.0 ppm, and their signal may be broadened due to hydrogen bonding and exchange. libretexts.org The presence of the hydrochloride salt form can further influence the chemical shifts, particularly of the amine protons and adjacent methylene (B1212753) groups, which are expected to be deshielded.

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in 2,5-dichloropentan-1-amine will give a distinct signal. Carbons directly bonded to the electronegative chlorine and nitrogen atoms will be deshielded and resonate at a lower field compared to the other aliphatic carbons in the chain. libretexts.org Generally, aliphatic carbons appear in the 10-40 ppm range, while carbons bonded to an amine or halide group are found in the 50-70 ppm region. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,5-Dichloropentan-1-amine

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1-H₂ | ~2.8-3.2 | ~40-45 |

| C2-H | ~3.8-4.2 | ~60-65 |

| C3-H₂ | ~1.6-2.0 | ~25-30 |

| C4-H₂ | ~1.8-2.2 | ~30-35 |

| C5-H₂ | ~3.5-3.9 | ~45-50 |

| N-H₂ | ~1.0-3.0 | N/A |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2,5-dichloropentan-1-amine, aiding in its identification. For an aliphatic amine, the molecular ion peak (M+) will have an odd nominal mass due to the presence of a single nitrogen atom. miamioh.edu A common fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the bond between the carbon alpha to the nitrogen and the adjacent carbon. libretexts.org This results in the formation of a stable immonium ion.

In the case of 2,5-dichloropentan-1-amine, α-cleavage would lead to the loss of a C₄H₈Cl radical, producing a fragment with a mass-to-charge ratio (m/z) of 30 (CH₂=NH₂⁺). libretexts.org The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, which is a key feature for identifying chlorinated compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 2,5-dichloropentan-1-amine, a primary aliphatic amine, the IR spectrum is expected to show characteristic absorption bands. orgchemboulder.com

Key expected IR absorptions include:

N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

N-H bending (scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹ for the N-H bending of a primary amine. orgchemboulder.comwikieducator.org

C-N stretching: An absorption of medium to weak intensity for the C-N stretching of an aliphatic amine is anticipated in the 1250–1020 cm⁻¹ range. orgchemboulder.comwikieducator.org

C-Cl stretching: The presence of carbon-chlorine bonds will give rise to absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

N-H wagging: A broad, strong band due to N-H wagging may be observed between 910-665 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for 2,5-Dichloropentan-1-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |

| N-H | Bending (Scissoring) | 1650-1580 | Medium-Strong |

| C-N | Stretch | 1250-1020 | Weak-Medium |

| C-Cl | Stretch | 800-600 | Strong |

| N-H | Wagging | 910-665 | Broad, Strong |

Chromatographic Techniques

Chromatographic methods are essential for separating 2,5-dichloropentan-1-amine from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds. For the analysis of 2,5-dichloropentan-1-amine, which lacks a strong UV chromophore, a derivatization step is often necessary to allow for UV detection. chromatographyonline.com Reagents that react with the primary amine to form a UV-active derivative are commonly employed. oiv.int

Reversed-phase HPLC, using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, is a common mode for separating such compounds. chromatographyonline.com The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Method validation, including parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is crucial for reliable purity determination. d-nb.infoexperimentalbiomedicalresearch.com

Table 3: Illustrative HPLC Parameters for Purity Analysis of a Derivatized Amine

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (dependent on the derivative) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides definitive information about the three-dimensional arrangement of atoms and molecules within a crystalline solid. researchgate.netnih.gov This method is indispensable for the unambiguous determination of molecular structures, including precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. researchgate.netksu.edu.sa For 2,5-dichloropentan-1-amine and its derivatives, single-crystal X-ray diffraction can elucidate the conformational and configurational isomers, as well as the nature of non-covalent interactions such as hydrogen and halogen bonds that dictate the crystal packing. nih.gov

The fundamental principle of X-ray crystallography lies in the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. ksu.edu.sa The resulting diffraction pattern of spots of varying intensity is unique to the specific crystal structure. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

Detailed Research Findings from Analogous Structures

Studies on related compounds offer significant insights into what can be expected from an X-ray diffraction analysis of 2,5-dichloropentan-1-amine and its derivatives.

The crystal structure of 2,2-dimethylpropane-1,3-diaminium dichloride , a salt of a diamine with hydrochloric acid, reveals extensive hydrogen bonding networks. mdpi.com In its anhydrous form, it crystallizes in the monoclinic space group C2/c. The structure is characterized by layers of 2,2-dimethylpropane-1,3-diaminium cations and chloride anions, held together by N−H∙∙∙Cl hydrogen bonds. The N∙∙∙Cl distances in these hydrogen bonds are in the range of 3.146(1) to 3.180(1) Å. mdpi.com A hydrated form also exists, where water molecules are incorporated into the crystal lattice, forming cages through hydrogen bonds. mdpi.com This highlights the importance of the amine and chloride ions in directing the crystal packing.

In the case of halogenated organic molecules, halogen bonding can play a significant role in the supramolecular assembly. nih.govmdpi.com Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. The study of halogenated oxindoles, for example, shows the presence of various intermolecular interactions, including hydrogen bonding and different types of halogen interactions that influence the crystal packing. nih.gov

The analysis of the crystal structure of trans-dichloro-diethylenediamine-cobalt(III) chloride hydrochloride dihydrate further illustrates the packing in a complex containing chlorinated amine ligands. The structure consists of layers of the complex cation, [Co(en)₂Cl₂]⁺, parallel to layers of chloride anions and water molecules. ksu.edu.sa

The table below presents representative crystallographic data for analogous compounds, illustrating the type of information that would be obtained from an X-ray diffraction study of 2,5-dichloropentan-1-amine or its derivatives.

| Parameter | 2,2-dimethylpropane-1,3-diaminium dichloride (1a) mdpi.com | 5-Bromopyridine-2,3-diamine researchgate.net |

| Molecular Formula | C₅H₁₆Cl₂N₂ | C₅H₆BrN₃ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 16.591(2) Å, b = 9.049(1) Å, c = 13.011(2) Å, β = 109.89(1)° | a = 3.8264(1) Å, b = 8.7336(2) Å, c = 18.6007(3) Å |

| Volume (ų) | 1837.7(4) | 621.60(2) |

| Z (Formula units/cell) | 8 | 4 |

| Key Interactions | N−H∙∙∙Cl hydrogen bonds | Intermolecular hydrogen bonding |

Biological and Biochemical Research Applications of 2,5 Dichloropentan 1 Amine Derivatives

Investigation of Biological Targets and Pathways

Derivatives of 2,5-dichloropentan-1-amine are utilized in the investigation of various biological targets and metabolic pathways. The biological activity is primarily attributed to its interactions with specific enzymes, where it can function as either an inhibitor or an activator of biochemical processes. This dual potential allows researchers to modulate enzyme activity and study the resulting effects on cellular pathways.

The mechanism of action involves the compound's interaction with specific molecular targets, though these targets are highly dependent on the specific context and application of the derivative being studied. The presence of two chlorine atoms can influence the compound's electrophilicity, making it a candidate for reactions within biological systems. By observing how these derivatives influence cellular functions, researchers can gain insights into the workings of complex biological pathways.

Use in Broader Biochemical Research Contexts

In a broader biochemical research context, 2,5-dichloropentan-1-amine serves as a valuable tool. Its application extends to the study of enzyme kinetics and mechanisms, where its ability to affect enzyme activity provides critical data. It is also employed in metabolic pathway analysis, helping to elucidate the intricate steps of metabolic processes within cells.

The compound's relatively simple but reactive structure allows it to be used as a probe to explore the active sites of enzymes and other protein targets. The data gathered from these interactions helps to map out biochemical pathways and understand the roles of the enzymes involved.

Table 1: Research Applications of 2,5-Dichloropentan-1-amine

| Research Area | Specific Application | Noted Role/Mechanism |

|---|---|---|

| Enzyme Studies | Investigation of enzyme kinetics and mechanisms. | Can act as an inhibitor or activator, affecting enzyme activity. |

| Metabolic Pathway Analysis | Serves as a tool for studying biochemical pathways. | Provides insights into metabolic processes by interacting with pathway components. |

| Drug Development | Used as a starting material or building block for new therapeutic agents. google.com | Its structural properties are suitable for creating more complex, bioactive molecules. |

Role in Pharmaceutical Research and Drug Discovery

The utility of 2,5-dichloropentan-1-amine extends significantly into pharmaceutical research, where it is primarily valued as a building block for the development of new therapeutic agents. The amine group and the two chlorine substituents provide reactive handles for synthetic chemists to build more complex molecules. Amine-containing compounds are fundamental in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals. researchgate.netillinois.edu

2,5-Dichloropentan-1-amine serves as a precursor for the synthesis of more complex and potentially bioactive molecules. Its structure is listed in patents for the creation of compounds such as furanopyrimidines, which have been investigated as kinase inhibitors. google.com The synthesis of such derivatives often involves nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups, or reactions involving the primary amine. This flexibility allows for the creation of a library of related compounds that can be screened for biological activity. The development of novel bioactive compounds often relies on the modification of existing chemical scaffolds. scielo.org.mxresearchgate.net

Table 2: Illustrative Synthesis of a Bioactive Scaffold

| Starting Material | Conceptual Reaction | Resulting Bioactive Scaffold | Potential Target Class |

|---|---|---|---|

| 2,5-Dichloropentan-1-amine | Multi-step synthesis involving cyclization reactions | Furanopyrimidine derivative google.com | Kinase Inhibitors google.com |

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a range of derivatives. 2,5-Dichloropentan-1-amine provides a simple and flexible aliphatic scaffold. The strategic value of such simple scaffolds is significant, as exploring novel but structurally straightforward ring systems and chains can lead to the discovery of compounds with potent biological activity. nih.gov

The 2-phenethylamine motif is a well-known example of a scaffold that is present in numerous bioactive compounds. mdpi.com By analogy, the dichlorinated pentanamine structure offers a distinct framework for drug design. The pentane (B18724) chain provides a flexible spacer, the amine group can form critical interactions with biological targets, and the chlorine atoms serve as key points for synthetic modification to build molecular diversity. This makes it a useful component for medicinal chemists aiming to develop new drugs. enamine.net

Table 3: 2,5-Dichloropentan-1-amine as a Medicinal Chemistry Scaffold

| Structural Feature | Role in Synthesis | Potential Contribution to Bioactivity |

|---|---|---|

| Pentane Backbone | Provides a flexible carbon chain. | Influences the molecule's overall shape, size, and lipophilicity. |

| Terminal Amine Group | Acts as a key functional group for forming amides, secondary/tertiary amines, etc. researchgate.net | Can act as a hydrogen bond donor/acceptor or a basic center to interact with biological targets. beilstein-journals.org |

| Chlorine Atoms | Serve as reactive sites for nucleophilic substitution, allowing for the attachment of diverse chemical groups. | Can modulate the electronic properties and metabolic stability of the final molecule. |

Q & A

Q. Q1. What are the critical considerations for synthesizing 2,5-dichloropentan-1-amine with high purity, and how can experimental reproducibility be ensured?

Methodological Answer:

- Synthetic Protocol: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) to minimize side products like dehalogenated amines or dimerization byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Purity Validation: Employ thin-layer chromatography (TLC) or HPLC with UV detection to monitor reaction progress. Characterize the final product via - and -NMR to confirm structural integrity and assess purity (≥95%) .

- Reproducibility: Document reagent stoichiometry, reaction times, and purification steps (e.g., column chromatography gradients) in detail. Share raw spectral data and chromatograms as supplementary information to enable replication .

Q. Q2. How can researchers safely handle 2,5-dichloropentan-1-amine given its potential hazards?

Methodological Answer:

- Safety Protocols: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin/eye contact; in case of exposure, rinse immediately with water for ≥15 minutes .

- Storage: Store in amber glass vials under refrigeration (2–8°C) to prevent thermal degradation. Ensure containers are sealed to avoid moisture absorption, which may hydrolyze the amine group .

- Waste Disposal: Neutralize residues with dilute HCl before transferring to halogenated waste containers. Partner with certified hazardous waste disposal services .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR shifts or IR peaks) for 2,5-dichloropentan-1-amine be resolved during structural elucidation?

Methodological Answer:

- Data Triangulation: Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to identify discrepancies. Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

- Contamination Checks: Analyze byproducts via GC-MS to detect trace impurities (e.g., residual solvents or unreacted intermediates) that may skew spectral interpretations .

- Collaborative Verification: Share datasets with independent labs for blind validation, ensuring instrumentation calibration (e.g., deuterated solvent purity, shim settings) is consistent .

Q. Q4. What strategies are effective for analyzing trace degradation products of 2,5-dichloropentan-1-amine in environmental samples?

Methodological Answer:

-

Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from aqueous matrices. Derivatize the amine with dansyl chloride to enhance LC-MS/MS sensitivity .

-

Analytical Workflow:

Technique Application Detection Limit LC-QTOF-MS Untargeted profiling of degradation products 0.1 ng/mL GC-ECD Halogenated byproduct quantification 1.0 ng/mL Ion Chromatography Chloride release monitoring 5.0 ppm -

Data Interpretation: Apply multivariate analysis (PCA or PLS-DA) to distinguish degradation pathways (e.g., hydrolytic vs. oxidative) .

Q. Q5. How can researchers address contradictions in reported biological activity data for 2,5-dichloropentan-1-amine derivatives?

Methodological Answer:

- Meta-Analysis Framework:

- Literature Survey: Compile IC₅₀, EC₅₀, and selectivity data from peer-reviewed studies. Exclude datasets lacking positive/negative controls or using non-standardized assays .

- Statistical Harmonization: Normalize data using Z-scores to account for inter-lab variability. Apply Cochrane’s Q-test to identify outlier studies .

- Mechanistic Replication: Redesign key assays under controlled conditions (e.g., fixed cell lines, standardized ligand concentrations) to isolate structure-activity relationships .

Q. Q6. What computational methods are suitable for predicting the reactivity of 2,5-dichloropentan-1-amine in novel synthetic pathways?

Methodological Answer:

- In Silico Modeling:

- Validation: Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force field parameters .

Data Management & Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.